molecular formula C15H22N2O2 B1417209 methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1000932-03-5

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1417209
M. Wt: 262.35 g/mol
InChI Key: GIDHCBIAKMWVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as MADAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrole derivative that is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors (nAChRs) in the brain.

Scientific Research Applications

Epigenetic Modifications and Cancer Therapy

One significant area of research related to similar compounds involves the study of DNA methylation processes, which are crucial for understanding cancer mechanisms and developing therapies. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, a process that can lead to the suppression of tumor suppressor genes. These inhibitors, by restoring the expression of these genes, exhibit potential for anticancer therapy, particularly in leukemia, although their effectiveness in solid tumors remains limited. Further research and clinical trials are necessary to establish their definitive role in cancer therapy (Goffin & Eisenhauer, 2002).

Food Preservation and Ethylene Inhibition

Another research avenue involves the use of compounds to manage the ripening and senescence of fruits and vegetables, thereby improving postharvest quality and shelf life. 1-Methylcyclopropene (1-MCP), a compound that inhibits ethylene action, is particularly noteworthy. It has been used across a wide range of crops to delay ripening and maintain freshness. The effectiveness of 1-MCP highlights the potential of similar chemical agents in agricultural applications and food science, offering insights into managing ethylene sensitivity and extending the storage life of perishable products (Blankenship & Dole, 2003).

Environmental Monitoring and Pollutant Detection

The development of electrochemical sensors for detecting environmental pollutants is another crucial application area. Compounds like paraquat, a widely used herbicide, present significant health risks even at low concentrations. Research into electrochemical methods for paraquat detection, leveraging modified electrodes for enhanced selectivity and sensitivity, underscores the importance of chemical innovations in environmental monitoring. Such studies contribute to safer agricultural practices and public health protection by enabling the accurate and efficient detection of toxic substances (Laghrib et al., 2020).

Advanced Material Synthesis

Furthermore, the chemical modification of polymers, such as xylan derivatives, showcases the versatility of similar compounds in creating materials with specific properties. These applications range from drug delivery systems, utilizing nanoparticles for targeted medicine release, to the development of paper strength additives and antimicrobial agents. The synthesis of xylan esters and ethers illustrates the potential of chemical engineering in producing novel materials with a wide array of industrial, medical, and environmental applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

methyl 1-(1-azabicyclo[2.2.2]octan-3-yl)-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-13(15(18)19-3)11(2)17(10)14-9-16-6-4-12(14)5-7-16/h8,12,14H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDHCBIAKMWVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CN3CCC2CC3)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.